2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid
Overview
Description
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is a bicyclic compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . This compound is characterized by its unique bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is primarily used in research settings and is not intended for diagnostic or therapeutic use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid can be achieved through various methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the formation of the bicyclic structure.
Industrial Production Methods
. The production process likely involves similar synthetic routes as those used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can result in alcohols or other reduced derivatives .
Scientific Research Applications
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid involves its interaction with various molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological effects . The exact molecular targets and pathways involved are still under investigation, but the compound’s reactivity suggests it may interact with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: This compound has a similar bicyclic structure but with a different ring fusion pattern.
7-Oxabicyclo[4.1.0]heptan-2-one: This compound is an oxidized derivative with a ketone functional group.
2-Oxabicyclo[2.2.1]heptane: Another bicyclic compound with a different ring size and fusion pattern.
Uniqueness
2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid functional group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research purposes .
Properties
IUPAC Name |
2-oxabicyclo[4.1.0]heptane-7-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c8-7(9)5-4-2-1-3-10-6(4)5/h4-6H,1-3H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQSGWOCFUFUIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2OC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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